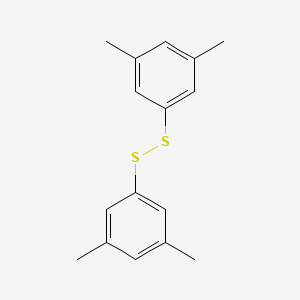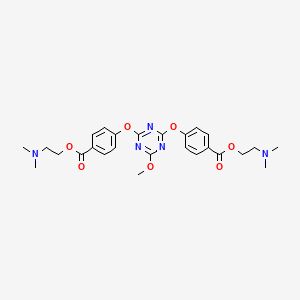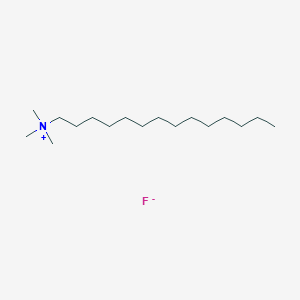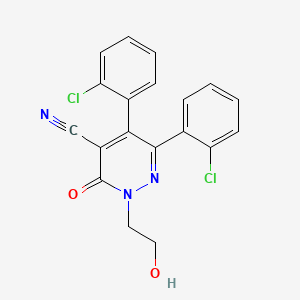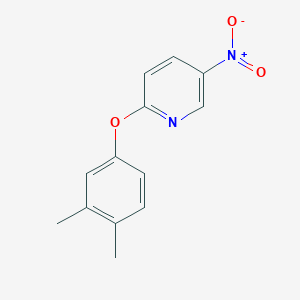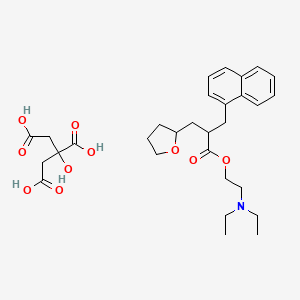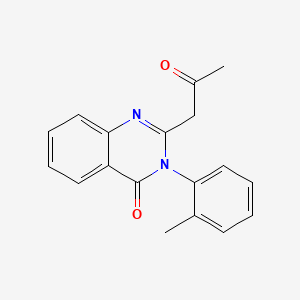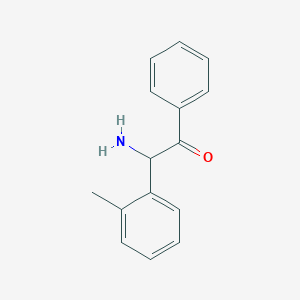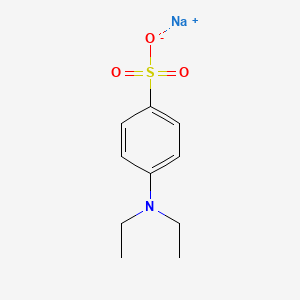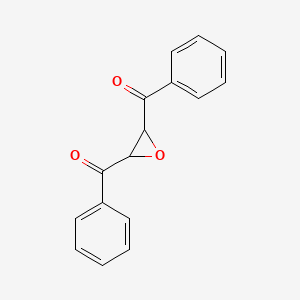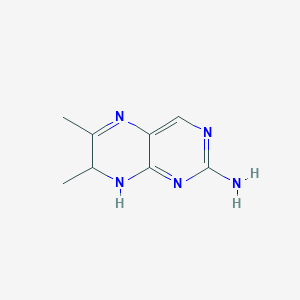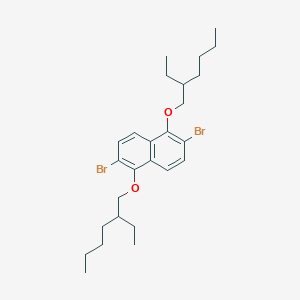
2,6-Dibromo-1,5-bis((2-ethylhexyl)oxy)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dibromo-1,5-bis((2-ethylhexyl)oxy)naphthalene is a chemical compound with the molecular formula C26H38Br2O2 and a molecular weight of 542.387 g/mol. This compound is characterized by the presence of two bromine atoms and two (2-ethylhexyl)oxy groups attached to a naphthalene core. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine in the presence of a solvent such as dichloromethane, with the reaction being carried out at low temperatures to control the reactivity of bromine . The resulting dibromo compound is then reacted with 2-ethylhexanol under basic conditions to introduce the (2-ethylhexyl)oxy groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dibromo-1,5-bis((2-ethylhexyl)oxy)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding naphthoquinones.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of the corresponding naphthalene derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiolates in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include substituted naphthalenes, naphthoquinones, and reduced naphthalene derivatives .
Aplicaciones Científicas De Investigación
2,6-Dibromo-1,5-bis((2-ethylhexyl)oxy)naphthalene has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of advanced materials, including organic semiconductors and photovoltaic devices.
Mecanismo De Acción
The mechanism of action of 2,6-Dibromo-1,5-bis((2-ethylhexyl)oxy)naphthalene involves its interaction with specific molecular targets and pathways. The bromine atoms and (2-ethylhexyl)oxy groups play a crucial role in its reactivity and binding affinity to target molecules. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Dibromo-1,4-bis((2-ethylhexyl)oxy)benzene
- 1,5-Dibromo-2,6-bis(bromomethyl)naphthalene
- 2,5-Dibromo-1,4-benzenediol
Uniqueness
2,6-Dibromo-1,5-bis((2-ethylhexyl)oxy)naphthalene is unique due to its specific substitution pattern on the naphthalene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, particularly in the development of advanced materials and therapeutic agents .
Propiedades
Fórmula molecular |
C26H38Br2O2 |
|---|---|
Peso molecular |
542.4 g/mol |
Nombre IUPAC |
2,6-dibromo-1,5-bis(2-ethylhexoxy)naphthalene |
InChI |
InChI=1S/C26H38Br2O2/c1-5-9-11-19(7-3)17-29-25-21-13-16-24(28)26(22(21)14-15-23(25)27)30-18-20(8-4)12-10-6-2/h13-16,19-20H,5-12,17-18H2,1-4H3 |
Clave InChI |
ZUSIHNCQTKKZDG-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COC1=C(C=CC2=C1C=CC(=C2OCC(CC)CCCC)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2,4-Pentanedionato-O2,O4)bis[2-(1H-pyrazol-1-yl-N2)phenyl-C]iridium(III)](/img/structure/B13774046.png)
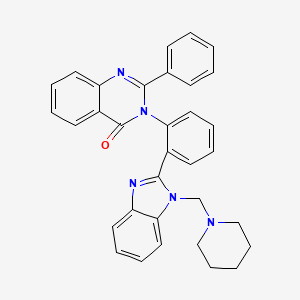
![Sulfuric acid--8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate--water (1/2/2)](/img/structure/B13774076.png)
